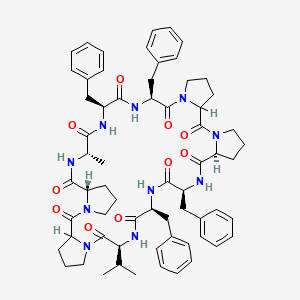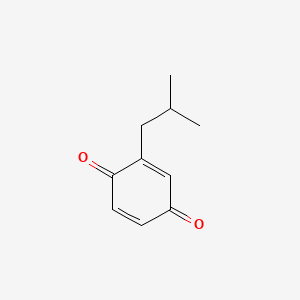
2-Isobutyl-p-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutyl-p-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This compound is a derivative of p-benzoquinone, where an isobutyl group is attached to the second carbon of the quinone ring. This compound is known for its vibrant color and reactivity, making it significant in various chemical processes and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-p-benzoquinone typically involves the oxidation of 2-isobutylphenol. One common method is the use of oxidizing agents such as potassium dichromate (K2Cr2O7) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure.
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation processes. For instance, the catalytic oxidation of 2-isobutylphenol using molecular oxygen in the presence of a copper-based catalyst can be employed. This method is advantageous due to its efficiency and environmentally friendly nature.
化学反应分析
Types of Reactions
2-Isobutyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinone ring, leading to the formation of various substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinones with various functional groups.
科学研究应用
2-Isobutyl-p-benzoquinone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and as a polymerization inhibitor.
作用机制
The mechanism of action of 2-Isobutyl-p-benzoquinone involves its ability to undergo redox cycling. This compound can accept and donate electrons, making it a potent oxidizing and reducing agent. It can interact with cellular components such as DNA, proteins, and lipids, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.
相似化合物的比较
Similar Compounds
p-Benzoquinone: The parent compound with similar redox properties.
1,4-Naphthoquinone: Another quinone with a larger aromatic system.
Anthraquinone: A polycyclic quinone with extensive applications in dyes and pigments.
Uniqueness
2-Isobutyl-p-benzoquinone is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
属性
CAS 编号 |
4197-79-9 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
2-(2-methylpropyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
OHNSLFRMOCCULR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)

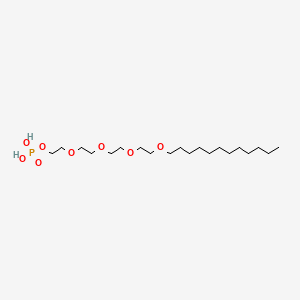
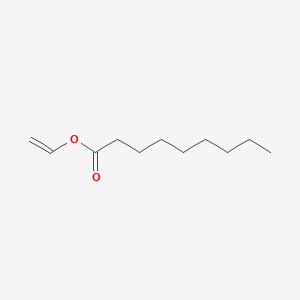

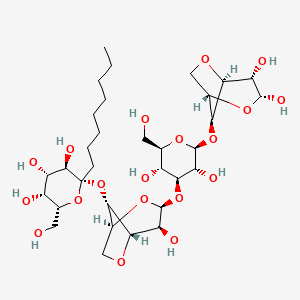

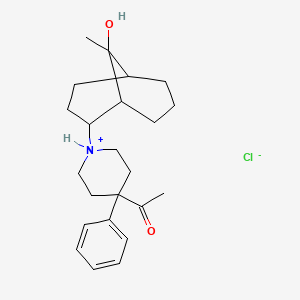
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
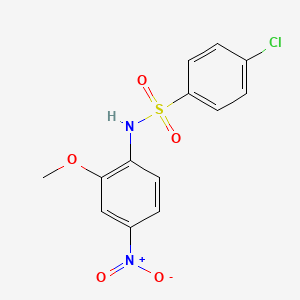
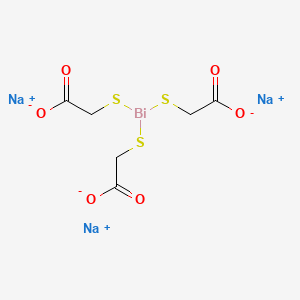
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)
